4-Hexen-2-one, 3-methyl-, (Z)- (9CI)
Description
IUPAC Naming Conventions and Systematic Terminology
The systematic IUPAC name (Z)-3-methyl-4-hexen-2-one is derived from its structural features:
- Parent chain : A six-carbon chain (hexane derivative) with a ketone functional group at position 2 (-2-one).
- Double bond : Located between carbons 4 and 5 (-4-en-).
- Substituent : A methyl group at position 3 (3-methyl-).
- Stereochemistry : The (Z) designation indicates that the higher-priority groups on both carbons of the double bond are on the same side (from German zusammen, "together").
The structural formula is:
$$ \text{CH}3-\text{C}(=\text{O})-\text{CH}(\text{CH}3)-\text{CH}2-\text{CH}=\text{CH}2 $$
CAS Registry Numbers and Alternative Synonyms
The compound is uniquely identified by its CAS Registry Number 113972-71-7 . Alternative names and synonyms include:
| Property | Value |
|---|---|
| CAS Number | 113972-71-7 |
| Molecular Formula | $$ \text{C}7\text{H}{12}\text{O} $$ |
| Molecular Weight | 112.170 g/mol |
| Boiling Point | 142.1 ± 9.0 °C |
| Density | 0.8 ± 0.1 g/cm³ |
Stereochemical Designation of (Z)-Isomer
The (Z) configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules :
- Double bond : Between carbons 4 and 5 in the hexenone backbone.
- Substituents :
- Carbon 4 : A methyl group (from position 3) and a hydrogen atom.
- Carbon 5 : A propyl group (positions 5–6) and a hydrogen atom.
- Priority assignment :
- On carbon 4, the methyl group ($$\text{CH}3$$) outranks hydrogen.
- On carbon 5, the propyl group ($$\text{CH}2\text{CH}2\text{CH}3$$) outranks hydrogen.
In the (Z) isomer, the higher-priority groups (methyl and propyl) are on the same side of the double bond. This is confirmed by the SMILES notation $$ \text{C/C=C\C(C)C(=O)C} $$, where the "/" and "\" symbols denote the relative positions of substituents.
Properties
CAS No. |
113972-71-7 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.172 |
IUPAC Name |
(Z)-3-methylhex-4-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3/b5-4- |
InChI Key |
KXOKGQNYBFVWOX-PLNGDYQASA-N |
SMILES |
CC=CC(C)C(=O)C |
Synonyms |
4-Hexen-2-one, 3-methyl-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomeric Comparison: (Z)- vs. (E)-3-Methyl-4-hexen-2-one
- Structural Differences : The Z isomer has substituents on the same side of the double bond, leading to a bent geometry, while the E isomer has substituents on opposite sides, resulting in a more linear structure.
- However, specific data are unavailable in the evidence.
- Reactivity : The Z configuration may favor different reaction pathways in cycloadditions or hydrogenation due to steric hindrance. For example, Z-configured alkenes often exhibit slower reaction rates in sterically demanding processes .
- Safety and Handling: The E isomer’s safety data sheet () highlights precautions for flammability and toxicity, including use of non-sparking tools and proper ventilation. These guidelines likely apply to the Z isomer as well, though differences in vapor pressure or solubility could affect handling .
Table 1: Stereoisomer Comparison
| Property | (Z)-3-Methyl-4-hexen-2-one | (E)-3-Methyl-4-hexen-2-one |
|---|---|---|
| Configuration | Z | E |
| Dipole Moment (inferred) | Higher | Lower |
| Boiling Point | Not reported | Not reported |
| Reactivity | Sterically hindered | Less hindered |
Chain Length Variants
4-Penten-2-one, 4-methoxy- (9CI) (CAS not provided)
- Structure : A five-carbon chain with a methoxy group at position 4 and a ketone at position 2.
- Key Differences: Shorter carbon chain reduces molecular weight (C₆H₁₀O₂) and increases volatility compared to 4-hexen-2-one derivatives.
5-Hexen-2-one, 3-hydroxy-5-methyl- (9CI) (CAS 424819-61-4)
- Structure : A six-carbon chain with hydroxyl and methyl groups at positions 3 and 5, respectively.
- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in water and reactivity in oxidation reactions compared to the non-hydroxylated target compound .
Table 2: Chain Length and Functional Group Comparison
| Compound | Molecular Formula | Key Substituents | Notable Properties |
|---|---|---|---|
| 4-Hexen-2-one, 3-methyl-, (Z)- | C₇H₁₂O | Methyl, Z-configured | α,β-unsaturation, steric effects |
| 4-Penten-2-one, 4-methoxy- | C₆H₁₀O₂ | Methoxy | Higher polarity, shorter chain |
| 5-Hexen-2-one, 3-hydroxy-5-methyl- | C₇H₁₂O₂ | Hydroxyl, methyl | Hydrogen bonding, oxidation-prone |
Substituent Variations
3-Amino-4-methylhexan-2-one (CAS 740742-94-3)
- Structure: A six-carbon chain with an amino group at position 3 and a methyl group at position 4.
- Key Differences: The amino group confers basicity, enabling salt formation and participation in nucleophilic reactions. This contrasts with the target compound’s ketone-dominated reactivity .
2-Hexanone, 4-methoxy-3-methylene- (9CI) (CAS 155882-09-0)
- Structure : A six-carbon chain with a methoxy group and a methylene group.
- The methoxy group further modifies electronic effects .
Table 3: Substituent-Driven Property Differences
| Compound | Functional Groups | Reactivity Profile |
|---|---|---|
| 4-Hexen-2-one, 3-methyl-, (Z)- | α,β-unsaturated ketone | Electrophilic addition, cyclization |
| 3-Amino-4-methylhexan-2-one | Amino, ketone | Nucleophilic substitution, salt formation |
| 4-Methoxy-3-methylene-2-hexanone | Methoxy, methylene | Conjugation-enhanced reactivity |
Preparation Methods
General Reaction Mechanism
The acid-catalyzed dehydration of β-hydroxy ketones represents a classical route to α,β-unsaturated ketones. For 3-methyl-(Z)-4-hexen-2-one , this method involves protonation of the hydroxyl group in β-hydroxy-3-methyl-4-hexanone, followed by elimination of water to form the conjugated enone system. The stereochemical outcome (Z vs. E) depends on the reaction conditions and the steric environment of the intermediate carbocation.
Procedure and Optimization
A modified protocol from Baluja et al. (1971) employs p-toluenesulfonic acid (TsOH) in refluxing benzene:
-
Substrate Preparation : β-Hydroxy-3-methyl-4-hexanone is synthesized via aldol condensation of acetone with butyraldehyde under basic conditions.
-
Dehydration : A solution of β-hydroxy ketone (0.10 mol) and TsOH (0.03 mol) in benzene is refluxed for 24 hours.
-
Workup : The mixture is washed with water, dried over MgSO₄, and concentrated.
-
Yield : ~70–80% of crude product, requiring purification via vacuum distillation or chromatography.
Key Parameters :
-
Solvent : Benzene or toluene minimizes side reactions like polymerization.
-
Catalyst Loading : Excess TsOH (>30 mol%) accelerates dehydration but risks carbocation rearrangements.
-
Temperature : Reflux (~80°C) balances reaction rate and selectivity.
Stereochemical Control
The Z-isomer predominates when bulky substituents on the β-carbon hinder rotation around the C=C bond. For example, the methyl group at C3 in the substrate enforces a cis-configuration during elimination.
Pyrolysis of β-Ketols in Molten Potassium Bisulfate
Reaction Overview
Pyrolysis of β-ketols over KHSO₄ at 230–250°C provides a solvent-free route to α,β-unsaturated ketones. This method avoids acidic workup and is suitable for thermally stable substrates.
Step-by-Step Protocol
-
Substrate Preparation : β-Ketol precursors are synthesized via Claisen-Schmidt condensation.
-
Pyrolysis : Finely ground β-ketol (0.10 mol) is added to molten KHSO₄ (0.20 mol) at 230°C.
-
Distillation : The product is distilled under reduced pressure (10–15 mmHg) to isolate the enone.
-
Yield : 60–65% after purification.
Advantages :
-
Minimal solvent use.
-
Reduced risk of acid-catalyzed side reactions.
Limitations :
-
Requires precise temperature control to prevent decomposition.
-
Less effective for substrates prone to retro-aldol reactions.
Palladium-Catalyzed Coupling of Allyl Alkynoates
Catalytic Cycle and Substrate Design
A contemporary approach from RSC Advances (2017) utilizes Pd(PPh₃)₄ to mediate coupling between allyl alkynoates and isonitriles, forming 1,4-enyne-3-ones. While originally developed for aryl-substituted enynes, this method is adaptable to aliphatic systems like 3-methyl-(Z)-4-hexen-2-one .
Synthetic Procedure
-
Alkynoate Synthesis : Propiolic acid is esterified with allyl alcohol using DCC/4-DMAP in CH₂Cl₂.
-
Coupling Reaction :
-
Allyl alkynoate (0.20 mmol), Pd(PPh₃)₄ (5 mol%), and t-butylisonitrile (2.0 equiv) in toluene.
-
Stir at 50°C for 12 hours.
-
-
Workup : Filtration through silica gel and chromatography (PE/EA = 30:1).
-
Yield : ~50–60% for aliphatic derivatives.
Critical Factors :
-
Ligand Effects : Bulky phosphines enhance regioselectivity.
-
Solvent : Toluene optimizes catalyst activity.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (Z:E) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed Dehydration | 70–80 | 3:1 | High | Moderate |
| Pyrolysis | 60–65 | 2:1 | Moderate | Low |
| Palladium Catalysis | 50–60 | 4:1 | Low | High |
Key Insights :
-
Acid-Catalyzed Dehydration offers the best balance of yield and scalability for industrial applications.
-
Palladium Catalysis provides superior stereocontrol but requires expensive catalysts.
Mechanistic Considerations and Byproduct Formation
Acid-Catalyzed Rearrangements
Under strongly acidic conditions (e.g., H₂SO₄), 1,1,1-trichloro-2-alken-4-ones undergo Wagner-Meerwein rearrangements to 1,1,5-trichloro isomers. Analogous rearrangements in non-chlorinated systems are mitigated by using milder acids (e.g., TsOH).
Thermal Decomposition Pathways
Prolonged pyrolysis above 250°C leads to fragmentation, generating low-molecular-weight ketones and alkenes.
Q & A
Q. Example Workflow :
Synthesize deuterated analog at the β-position.
Monitor reaction progress via LC-MS under identical conditions.
Calculate KIE to distinguish concerted vs. stepwise mechanisms .
Basic: What are the stability considerations for (Z)-3-methyl-4-hexen-2-one under varying storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal isomerization or oxidation.
- Light Exposure : UV radiation accelerates (Z)→(E) isomerization; use argon/vacuum sealing to minimize degradation.
- Matrix Effects : In solution, avoid protic solvents (e.g., MeOH) that promote keto-enol shifts. Use nonpolar solvents (hexane) for long-term stability .
Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of (Z)-3-methyl-4-hexen-2-one?
Answer:
- Polar Solvents (e.g., DMSO) : Stabilize enol tautomers via hydrogen bonding, shifting equilibrium toward enolic forms (monitored via UV-Vis at ~280 nm).
- Acidic Conditions (pH < 5) : Protonate carbonyl oxygen, suppressing enolization.
- Basic Conditions (pH > 9) : Deprotonate α-hydrogens, enhancing enolate formation.
Q. Methodological Approach :
Prepare buffered solutions (pH 3–11).
Record ¹H-NMR spectra to quantify enol:keto ratios.
Correlate with computational pKa predictions (e.g., ACD/Labs) .
Advanced: What strategies mitigate challenges in scaling up (Z)-3-methyl-4-hexen-2-one synthesis while maintaining stereochemical fidelity?
Answer:
- Continuous Flow Reactors : Improve heat/mass transfer to minimize side reactions (e.g., dimerization).
- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of stereopurity.
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of (Z) and (E) isomers to enhance enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
